3-(1H-benzimidazol-1-yl)propanoic acid

Physicochemical profiling Medicinal chemistry Drug-likeness

Researchers needing a validated, low-molecular-weight zwitterionic scaffold for fragment-based screening or PPARγ agonist development often face supply inconsistencies and uncharacterized regioisomers. This compound directly resolves those issues with documented N1-substitution and crystallographic confirmation. - Crystallographically confirmed zwitterion, distinct from the C2-regioisomer procodazole. - Fragment-optimized properties: MW 190.20, LogP 0.9, 3 rotatable bonds, and ~6,000 mg/L aqueous solubility. - Sourced with batch-specific QC (NMR, HPLC, GC) at ≥95% purity, ensuring analytical rigor for biophysical assays.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 14840-18-7
Cat. No. B077591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-1-yl)propanoic acid
CAS14840-18-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC=[N+]2CCC(=O)[O-]
InChIInChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14)
InChIKeyXKGRXBQGCQJOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-1-yl)propanoic Acid: Structural & Physicochemical Overview


3-(1H-Benzimidazol-1-yl)propanoic acid (CAS 14840-18-7, PubChem CID 748256) is an N1-substituted benzimidazole–propanoic acid conjugate with molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol [1]. The compound exists as a zwitterionic species in the solid state, a feature confirmed by crystallographic studies that distinguishes it from its C2-substituted regioisomer procodazole [2]. Predicted physicochemical properties include an XLogP3-AA of 0.9 (ACD/LogP ≈ 1.25), a predicted pKa of approximately 4.20 for the carboxylic acid group, and an estimated aqueous solubility of approximately 6,000 mg/L at 25 °C [1]. Commercially, the compound is available from multiple reputable vendors at standard purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Regioisomeric Identity and Substitution Risks


Simple substitution of 3-(1H-benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) with its C2-attached isomer procodazole (CAS 23249-97-0) or with the α-methyl-branched N1 analog 2-(1H-benzimidazol-1-yl)propanoic acid (CAS 157198-79-3) introduces measurable and functionally significant differences in lipophilicity, ionization state, and molecular recognition. The N1 attachment preserves the basic imidazole N3 nitrogen, enabling zwitterion formation—a property confirmed crystallographically for this compound [1]. In contrast, the C2-substituted procodazole presents a different tautomeric and hydrogen-bonding profile that alters its biological target engagement (it acts as an immunostimulant and carbonic anhydrase inhibitor) [2]. Furthermore, the linear three-carbon propanoic acid linker of the target compound provides a specific spatial separation between the benzimidazole core and the carboxylate that is distinct from the α-branched 2-(1H-benzimidazol-1-yl)propanoic acid, which exhibits a higher LogP of 1.68 and a lower predicted pKa of 3.43 . The quantitative evidence below demonstrates that regioisomeric identity and linker geometry are not interchangeable and directly impact both synthetic utility and biological screening outcomes.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Lower LogP vs. α-Methyl Analog

3-(1H-Benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) exhibits an XLogP3-AA of 0.9 and an ACD/LogP of 1.25, compared to 2-(1H-benzimidazol-1-yl)propanoic acid (CAS 157198-79-3), which has a reported LogP of 1.68 [1]. The approximately 0.4–0.8 log unit lower lipophilicity of the target compound translates to a meaningful predicted difference in aqueous solubility (~6,000 mg/L for target vs. an anticipated lower solubility for the α-methyl analog) and reduced non-specific protein binding potential [1]. This property is advantageous in early-stage fragment-based screening where high aqueous solubility and low lipophilicity are desired to minimize aggregation-based false positives [2].

Physicochemical profiling Medicinal chemistry Drug-likeness

Ionization and Zwitterion vs. Procodazole

The target compound has a predicted pKa of approximately 4.20 for the carboxylic acid group, while the benzimidazole N3 retains basicity due to N1 rather than C2 substitution [1]. Crystallographic studies confirm that 3-benzimidazolylpropionic acid exists as a zwitterion in the solid state, a feature not shared by its C2-substituted isomer procodazole (3-(1H-benzimidazol-2-yl)propanoic acid, CAS 23249-97-0), where the carboxylic acid is attached to the imidazole C2 carbon, altering the entire tautomeric equilibrium and charge distribution [1][2]. The zwitterionic character of the target compound influences its solubility profile (estimated 6,043 mg/L at 25 °C), crystallization behavior, and hydrogen-bonding capacity in co-crystal engineering .

Ionization Crystallography Solid-state chemistry

PPARγ Partial Agonist Pharmacophore Relevance

The N1-substituted benzimidazole–propanoic acid motif is directly relevant to the pharmacophore of PPARγ partial agonists. The PDB structure 3S9S (2.55 Å resolution) reveals a benzimidazole-based partial agonist bound to the PPARγ ligand-binding domain, with a carboxylic acid moiety engaging the canonical H-bond network involving residues Ser289, His323, His449, and Tyr473 within the AF-2 helix [1]. The N1 attachment pattern of 3-(1H-benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) preserves the imidazole C2 position for further chemical diversification—a critical advantage over C2-substituted analogs like procodazole, where the C2 position is already occupied, blocking a key vector for potency optimization [1][2]. In the related benzimidazole/indole PPARα/γ partial agonist series reported by Verma et al. (2013), the N1-linked alkoxy phenylpropanoic acid architecture was essential for dual PPARα/γ partial agonism [3]. The target compound thus serves as the minimal unsubstituted scaffold from which these optimized leads were derived.

PPARγ Nuclear receptor Partial agonism X-ray crystallography

Commercial Purity & QC: Vendor Comparison

3-(1H-Benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) is commercially available from multiple suppliers with documented purity and QC data. Bidepharm supplies the compound at a standard purity of 98%, with batch-specific QC reports including NMR, HPLC, and GC analyses . Sigma-Aldrich (via Fluorochem) lists the compound at 95% purity, stored at ambient temperature in solid physical form . These vendor specifications provide procurement confidence that is not uniformly available for the C2-isomer procodazole (CAS 23249-97-0), which is predominantly distributed through research chemical channels with less standardized analytical documentation. The combination of ≥95% purity assurance and multi-method batch QC enables direct use in medicinal chemistry campaigns without additional in-house purification, reducing lead time and cost in hit-to-lead workflows.

Quality control Procurement Analytical chemistry

Unsubstituted C2: Synthetic Diversification Advantage

A critical structural distinction of 3-(1H-benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) is the unsubstituted C2 position of the benzimidazole ring, which serves as a key diversification point for nucleophilic substitution, metal-catalyzed cross-coupling, and condensation reactions [1]. This contrasts with procodazole (CAS 23249-97-0), where the propanoic acid chain is attached directly at C2, occupying this synthetically valuable position. The N1-linked architecture preserves C2 reactivity, enabling facile introduction of aryl, heteroaryl, alkylamino, or thioether substituents. The benzimidazole scaffold itself has been validated in combinatorial library synthesis (U.S. Patent 6,251,689) where N1-anchored solid-phase synthesis strategies were developed specifically for benzimidazole-based libraries targeting antifungal, antiviral, antimicrobial, and anticancer activities [2]. The target compound's free C2 position makes it directly compatible with these established diversification protocols.

Synthetic chemistry Building block Parallel synthesis Combinatorial chemistry

Linker Length: C3 vs. C2 and C4 Homologs

The three-carbon propanoic acid linker of 3-(1H-benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) provides a specific distance between the benzimidazole N1 and the carboxylate group that is distinct from both shorter (acetic acid, C2) and longer (butanoic acid, C4) N1-linked homologs. In the context of PPARγ binding, the crystal structure 3S9S demonstrates that the carboxylate of benzimidazole-based partial agonists must engage the AF-2 helix H-bond network (Ser289, His323, His449, Tyr473) at a precise distance, and the propanoic acid linker achieves this spacing when the benzimidazole core occupies the canonical ligand-binding pocket [1]. In antimicrobial screening, butyl 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanoate (compound 3c) demonstrated MIC values of 16 μg/mL against Bacillus subtilis and 8 μg/mL against Bacillus proteus, validating that the C3 linker length supports productive target engagement [2]. No single study directly compares linker lengths for the unsubstituted benzimidazole core; however, the C3 propanoic acid linker is the most commonly employed tether in published PPAR agonist series, suggesting empirical preference over shorter or longer homologs [3].

Linker optimization Structure-activity relationship Molecular recognition

Application Scenarios for 3-(1H-Benzimidazol-1-yl)propanoic Acid


PPARγ/α Partial Agonist Lead Optimization

Research groups pursuing novel PPARγ partial agonists or dual PPARα/γ ligands for metabolic disorders (type 2 diabetes, NAFLD/NASH) should prioritize 3-(1H-benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) as the starting scaffold. The N1-propanoic acid architecture matches the pharmacophoric requirements validated by the co-crystal structure PDB 3S9S [1], while the free C2 position permits systematic SAR exploration through established benzimidazole C2-functionalization chemistry [2]. The compound's relatively low LogP (XLogP3-AA = 0.9, ACD/LogP = 1.25) and high predicted aqueous solubility (~6,000 mg/L) align with lead-like property guidelines, reducing the risk of encountering solubility-limited pharmacology during early hit expansion [3]. This scenario is directly supported by the 2013 publication from Verma et al., which employed N1-linked benzimidazole propanoic acid derivatives to achieve dual PPARα/γ partial agonism with computational validation [4].

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 190.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3—all within Rule-of-3 guidelines for fragment libraries—this compound is ideally suited for inclusion in fragment-based screening collections [1]. Its XLogP3-AA of 0.9 places it in the optimal lipophilicity range for fragment screening, where excessive hydrophobicity is associated with non-specific binding and aggregation [3]. The zwitterionic character confirmed by crystallography [5] provides a unique solubility and interaction profile that distinguishes it from neutral benzimidazole fragments. The commercial availability at 95–98% purity with multi-method batch QC from reputable vendors ensures that procurement for fragment library assembly meets the analytical rigor demanded by biophysical screening techniques (SPR, NMR, DSF).

Antimicrobial Lead Generation via C2 Diversification

The demonstrated antimicrobial activity of N1-propanoate benzimidazole derivatives provides a validated starting point for anti-infective drug discovery. Wen et al. (2016) reported that butyl 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanoate exhibited MIC values of 16 μg/mL (Bacillus subtilis) and 8 μg/mL (Bacillus proteus) [2]. The unsubstituted core compound (CAS 14840-18-7) serves as the minimal scaffold for generating focused libraries via C2, C5, and C6 diversification, with the propanoic acid linker already installed at the optimal N1 position. The free carboxylic acid also enables further prodrug strategies (esterification) or conjugation to carrier molecules for targeted delivery, a synthetic advantage not available with the ester-derivatized analogs that are often the only commercially available forms of related benzimidazole propanoates.

Co-Crystal Engineering & Solid-State Formulation Screening

The crystallographically confirmed zwitterionic character of 3-(1H-benzimidazol-1-yl)propanoic acid [5] makes it a compelling candidate for co-crystal engineering studies. The presence of both a hydrogen bond donor (carboxylic acid O–H) and multiple acceptors (carboxylate O, imidazole N3) within a single, low-molecular-weight entity provides an unusually rich supramolecular synthon repertoire. This property is directly relevant to pharmaceutical formulation scientists seeking to modulate dissolution rate, hygroscopicity, or mechanical properties of benzimidazole-based drug candidates through co-crystallization with pharmaceutically acceptable co-formers. The compound's established PDB presence (ligand code EXB in PDB 3EXB) further supports its utility as a model system for studying benzimidazole–protein interactions via crystallographic fragment screening [6].

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